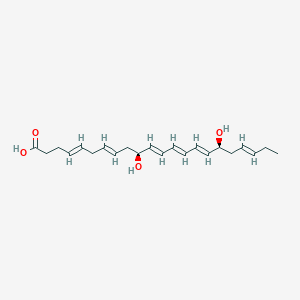

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Description

10(S),17(S)-Dihydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It plays a crucial role in resolving inflammation and promoting tissue repair. This compound is part of the family of resolvins, which are known for their anti-inflammatory and pro-resolving properties.

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5+,9-8+,10-3+,11-6+,17-12+,18-13+/t20-,21-/m0/s1 |

InChI Key |

CRDZYJSQHCXHEG-XBRKHTCQSA-N |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/C/C=C/CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10(S),17(S)-dihydroxy-docosahexaenoic acid typically involves the enzymatic oxidation of docosahexaenoic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the DHA molecule. Subsequent reduction of these hydroperoxy intermediates yields the dihydroxy product.

Industrial Production Methods: Industrial production of 10(S),17(S)-dihydroxy-docosahexaenoic acid can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 10(S),17(S)-dihydroxy-docosahexaenoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form more complex lipid mediators.

Reduction: Reduction reactions can convert hydroperoxy intermediates to hydroxy derivatives.

Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.

Major Products Formed:

Oxidation: Leads to the formation of more complex lipid mediators.

Reduction: Produces hydroxy derivatives of the original compound.

Substitution: Results in modified lipid mediators with altered biological activities.

Scientific Research Applications

10(S),17(S)-dihydroxy-docosahexaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

Biology: Investigated for its role in cellular signaling and inflammation resolution.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements.

Mechanism of Action

The mechanism of action of 10(S),17(S)-dihydroxy-docosahexaenoic acid involves its interaction with specific receptors on cell surfaces, such as G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound activates signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include enzymes involved in the biosynthesis of other pro-resolving lipid mediators and transcription factors that regulate inflammatory gene expression.

Comparison with Similar Compounds

- 10(S),17(S)-dihydroxy-docosapentaenoic acid

- 17(S)-hydroxy-docosahexaenoic acid

- Resolvin D1

Comparison: 10(S),17(S)-dihydroxy-docosahexaenoic acid is unique in its dual hydroxy groups at specific positions, which confer distinct anti-inflammatory and pro-resolving properties. Compared to similar compounds, it has a higher potency in resolving inflammation and promoting tissue repair. Its specific stereochemistry also plays a crucial role in its biological activity, making it a valuable compound for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.